molecular formula C11H10N2 B102591 4-Methyl-6-phenylpyrimidine CAS No. 17759-27-2

4-Methyl-6-phenylpyrimidine

Cat. No. B102591
CAS RN: 17759-27-2
M. Wt: 170.21 g/mol
InChI Key: MTGUMZRYKWCXGO-UHFFFAOYSA-N
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Description

4-Methyl-6-phenylpyrimidine is a compound that contains a pyrimidine ring, a common core structure found in many biologically relevant molecules. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

Several methods have been reported for the synthesis of 4-Methyl-6-phenylpyrimidine. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another method involves the preparation of pyrrolo[1,2-c]pyrimidines from 4-methyl-6-phenylpyrimidine. 3-Acylmethylene-4-methyl-6-phenylpyrimidinium bromides were cyclised by treatment with either sodium hydrogen carbonate or 4-methyl-6-phenylpyrimidine .


Molecular Structure Analysis

The molecular formula of 4-Methyl-6-phenylpyrimidine is C11H10N2. The structure of 4-Methyl-6-phenylpyrimidine is related to known bioactive compounds, which could serve as a starting point for the design and development of novel therapeutic agents.


Chemical Reactions Analysis

4-Methyl-6-phenylpyrimidine has been used in the synthesis of new palladium (II) complexes of 2-arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl)hydrazines . These complexes have been characterized by means of elemental analyses, spectroscopic techniques like IR, 1 H–NMR, UV–visible, fluorescence, and thermogravimetric analysis .


Physical And Chemical Properties Analysis

The molecular weight of 4-Methyl-6-phenylpyrimidine is 170.21 g/mol. One of the synthesized compounds, ethyl 4-methyl-6-phenyl-2-(4-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate (ZB4), was reported to be a white solid with a yield of 80% and a melting point of 96–98°C .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone, closely related to 4-Methyl-6-phenylpyrimidine, exhibit significant antimicrobial properties. Modifications to the compound, such as introducing methyl or chlorine substituents, have been found to enhance these biological activities. The structural analyses of these derivatives reveal molecular geometries and interactions that potentially contribute to their antimicrobial efficacy (Korona-Głowniak et al., 2021).

Nonlinear Optical Applications

A study on 4-thiopyrimidines derivatives, which include phenylpyrimidine compounds, has shown promising applications in nonlinear optics (NLO). These derivatives demonstrate significant NLO properties, which are potentially useful for optoelectronic applications. The research involved density functional theory (DFT) calculations to analyze the structural parameters and electronic characteristics of these molecules (Hussain et al., 2020).

Anti-lipid Peroxidation and Anti-anoxic Activities

Novel 4-arylpyrimidine derivatives, including structures with a 4-methyl-6-phenylpyrimidine base, have been synthesized and tested for anti-anoxic (AA) and anti-lipid peroxidation (ALP) activities. These compounds have shown efficacy in reducing lipid peroxidation and protecting against anoxic damage, which could have potential therapeutic applications (Kuno et al., 1992).

Cytotoxic Activity in Cancer Research

Derivatives of 4-thiopyrimidine, including 4-methyl-2-phenylpyrimidine, have been synthesized and their cytotoxic activities against various cancer cell lines have been evaluated. These compounds have shown varying degrees of activity, suggesting their potential as anticancer agents (Stolarczyk et al., 2018).

Future Directions

Research on 4-Methyl-6-phenylpyrimidine and its derivatives is ongoing, with a focus on their potential therapeutic applications. For instance, the synthesis of pyrrolo[1,2-c]pyrimidines from 4-methyl-6-phenylpyrimidine has been investigated . Furthermore, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

4-methyl-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-7-11(13-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGUMZRYKWCXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344632
Record name 4-Methyl-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-phenylpyrimidine

CAS RN

17759-27-2
Record name 4-Methyl-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

First, into a recovery flask equipped with a reflux pipe were put 4.90 g of 4-chloro-6-methylpyrimidine, 4.80 g of phenylboronic acid, 4.03 g of sodium carbonate, 0.16 g of bis(triphenylphosphine)palladium(II)dichloride (abbreviation: Pd(PPh3)2Cl2), 20 mL of water, and 10 mL of acetonitrile, and the air in the flask was replaced with argon. This reaction container was heated by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes. Here, in the flask were further put 2.28 g of phenylboronic acid, 2.02 g of sodium carbonate, 0.082 g of Pd(PPh3)2Cl2, 5 mL of water, and 10 mL of acetonitrile, and the mixture was heated again by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes. After that, water was added to this solution and extraction with dichloromethane was carried out. The obtained solution of the extract was washed with a saturated sodium carbonate aqueous solution, water, and then with saturated saline, and dried with magnesium sulfate. The solution after drying was filtered. The solvent of this solution was distilled off, and then the obtained residue was purified by silica gel column chromatography using dichloromethane and ethyl acetate as a developing solvent in a volume ratio of 9:1, so that a pyrimidine derivative Hmppm, which was the objective substance, was obtained (orange oily substance, yield of 46%). Note that the irradiation with microwaves was performed using a microwave synthesis system (Discover, manufactured by CEM Corporation). A synthesis scheme (b−1) of Step 1 is shown below.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
4.8 g
Type
reactant
Reaction Step Six
Quantity
4.03 g
Type
reactant
Reaction Step Seven
Quantity
2.28 g
Type
reactant
Reaction Step Eight
Quantity
2.02 g
Type
reactant
Reaction Step Nine
Quantity
0.16 g
Type
catalyst
Reaction Step Ten
Quantity
0.082 g
Type
catalyst
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve

Synthesis routes and methods II

Procedure details

First, in a recovery flask equipped with a reflux pipe were put 4.90 g of 4-chloro-6-methylpyrimidine, 4.80 g of phenylboronic acid, 4.03 g of sodium carbonate, 0.16 g of bis(triphenylphosphine)palladium(II) dichloride (abbreviation: Pd(PPh3)2Cl2), 20 mL of water, and 10 mL of acetonitrile, and the air in the flask was replaced with argon. This reaction container was subjected to irradiation with microwaves (2.45 GHz, 100W) for one hour to be heated. In the flask were further put 2.28 g of phenylboronic acid, 2.02 g of sodium carbonate, 0.082 g of Pd(PPh3)2Cl2, 5 mL of water, and 10 mL of acetonitrile, and the mixture was heated again by irradiation with microwaves (2.45 GHz, 100 W) for one hour. After that, water was added to this solution and extraction with dichloromethane was carried out. The obtained solution of the extract was washed with a saturated sodium carbonate aqueous solution, water, and then with saturated saline, and dried with magnesium sulfate. The solution after drying was filtered. The solvent of this solution was distilled off, and then the obtained residue was purified by silica gel column chromatography using dichloromethane and ethyl acetate as a developing solvent in a volume ratio of 9:1, so that a pyrimidine derivative Hmppm, which was a target substance, was obtained (orange oily substance, yield of 46%). Note that the irradiation with microwaves was performed with a microwave synthesis system (Discover, produced by CEM Corporation). The synthesis scheme of Step 1 is shown in (C-1).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
4.8 g
Type
reactant
Reaction Step Seven
Quantity
4.03 g
Type
reactant
Reaction Step Eight
[Compound]
Name
100W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
2.28 g
Type
reactant
Reaction Step Ten
Quantity
2.02 g
Type
reactant
Reaction Step Eleven
Quantity
0.16 g
Type
catalyst
Reaction Step Twelve
Quantity
0.082 g
Type
catalyst
Reaction Step Thirteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
133
Citations
TD Heyes, JC Roberts - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… off and crystallised from light petroleum (bp 40-60") giving colourless, hexagonal plates (1 g.), mp 48" alone or when mixed with an authentic specimen of 4-methyl-6-phenylpyrimidine, …
Number of citations: 13 pubs.rsc.org
AJ Boulton, DT Hurst, JFW McOmie… - Journal of the Chemical …, 1967 - pubs.rsc.org
The nitrosation of the title compounds has been shown to give 4-hydroxyiminomethyl-6-methyl- and 4-hydroxyiminomethyl-6-phenyl-pyrimidin-2-ol, respectively. When the two latter …
Number of citations: 1 pubs.rsc.org
R Kamal, R Kumar, V Kumar, V Kumar… - …, 2019 - Wiley Online Library
… , 2-hydrazinyl-4-methyl-6-phenylpyrimidine 4 was initially … gives 2-chloro-4-methyl-6-phenylpyrimidine 3 which on refluxing … into required 2-hydrazinyl-4-methyl-6-phenylpyrimidine 4. …
K Folkers, TB Johnson - Journal of the American Chemical …, 1933 - ACS Publications
The condensation of urea, an aldehyde, and a/3-keto ester to yield a tetrahydropyrimidine of the general formula I, in which R was various alkyl, aryl and alkylaryl groups, was recently …
Number of citations: 78 pubs.acs.org
T SAKAMOTO, T SAKASAI… - Chemical and …, 1980 - jstage.jst.go.jp
… Methyl 6 Phenylpyrimidine-4-carboxylate (VIIa) A mixture of 4—methyl—6—phenylpyrimidine (V) (2.0 g, 0.012 mol), SeO2 (2.1 g, 0.019 mol), and pyridine (30 ml) was refluxed for 6 hr. …
Number of citations: 37 www.jstage.jst.go.jp
J Taylor, DG Wibberley - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… of pyrrolo[l,2-c] pyrimidines from 4-methyl-6-phenylpyrimidine have been investigated. 3-… with either sodium hydrogen carbonate or 4-methyl-6-phenylpyrimidine. 4-Benzoylrnethylene-3-…
Number of citations: 11 pubs.rsc.org
K FOLKERS - chem.ccu.edu.tw
… It was further shown that if 4-methyl-6phenylpyrimidine, VIII, which differed from pyrimidine I1 only in the position of the double bond, were hydrogenated with a platinum catalyst both …
Number of citations: 2 www.chem.ccu.edu.tw
MPL Caton, DT Hurst, JFW McOmie… - Journal of the Chemical …, 1967 - pubs.rsc.org
… Using this reaction we obtained 4-methyl-6-phenylpyrimidine-2- … on cooling was treated with picric acid in ethanol and gave 4-methyl6-phenylpyrimidine picrate, needles, mp 202" (lit.,29 …
Number of citations: 16 pubs.rsc.org
PA Solovyev, AD Shutalev - Chemistry of heterocyclic compounds, 2009 - Springer
… depend on the reaction temperature and are either 5-acetyl-2-carbamoylamino-4-methyl-6-phenylpyrimidine or 5-acetyl-2-amino-4-methyl-6-phenylpyrimidine or a mixture of both. …
Number of citations: 10 link.springer.com
I Korona-Głowniak, W Nitek, W Tejchman… - … Section C: Structural …, 2021 - scripts.iucr.org
… -phenylpyrimidine-2(1H)-selenone (2), 4-methyl-1-(4-methylphenyl)-6-phenylpyrimidine-2(1H)-selenone (3) (all C 18 H 16 N 2 Se) and 1-(4-chlorophenyl)-4-methyl-6-phenylpyrimidine-…
Number of citations: 6 scripts.iucr.org

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